1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
CAS No.: 2098134-51-9
Cat. No.: VC3144429
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098134-51-9 |
|---|---|
| Molecular Formula | C11H10FN3O2 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FN3O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,16,17) |
| Standard InChI Key | MLWHGQDZYSSPSP-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CCF |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CCF |
Introduction
Chemical Identity and Properties
Chemical Identifiers and Physical Properties
The identity of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is established through several chemical identifiers that facilitate its recognition in chemical databases and literature. The comprehensive identification data for this compound are presented in Table 1.
Table 1: Chemical Identifiers of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 2098134-51-9 |
| Molecular Formula | C₁₁H₁₀FN₃O₂ |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10FN3O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,16,17) |
| Standard InChIKey | MLWHGQDZYSSPSP-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CCF |
| PubChem Compound ID | 121210715 |
The physical and chemical properties of this compound can be inferred from its structural features, though specific experimental data is limited in the available literature. As a pyrazole derivative with a carboxylic acid group, it is expected to exist as a crystalline solid at room temperature with moderate solubility in polar organic solvents such as DMF and DMSO, and potential partial solubility in alcohols due to the presence of both polar and non-polar moieties.
Structural Characteristics
The structure of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid features several key components that contribute to its chemical behavior and potential biological activities:
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Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, providing a rigid scaffold and potential hydrogen bond acceptor sites.
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Pyridin-2-yl Substituent: Attached at position 3 of the pyrazole ring, introducing an additional nitrogen-containing aromatic system capable of participating in hydrogen bonding and metal coordination.
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Carboxylic Acid Group: Located at position 5 of the pyrazole ring, offering acidic properties and a site for further derivatization through esterification or amide formation.
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2-Fluoroethyl Group: Attached to one of the nitrogen atoms in the pyrazole ring, introducing the unique properties of fluorine, including potential metabolic stability and altered lipophilicity.
The presence of these functional groups contributes to the compound's potential for hydrogen bonding, metal coordination, and other intermolecular interactions that may influence its biological activity and chemical reactivity.
Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid:
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1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A related compound with a methyl group at position 3 instead of a pyridin-2-yl group, sharing the same fluoroethyl and carboxylic acid functionalities .
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Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate: A pyrazole derivative with a different halogenated substituent pattern and an ester group instead of a carboxylic acid, used as an intermediate in the production of other bioactive compounds .
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3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazinyl group instead of a pyridinyl group and lacks the fluoroethyl substituent on the nitrogen, known for forming metal complexes with interesting properties .
These structural analogs may exhibit similar chemical behaviors and potentially related biological activities, providing valuable comparative insights for understanding the target compound.
Synthetic Methods and Preparation
General Approaches to Pyrazole Synthesis
These methods demonstrate the relative ease of converting pyrazole carboxylic acids to their corresponding esters, which could be relevant for the synthesis or derivatization of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid. The reverse process of hydrolysis would allow for the conversion of esters back to the carboxylic acid form.
Challenges in Synthesis
Several challenges might be encountered in the synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid:
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Regioselectivity: Controlling the regioselectivity of N-alkylation on the pyrazole ring can be challenging, as both nitrogen atoms are potential sites for alkylation. This could lead to the formation of isomeric products that may be difficult to separate.
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Functional Group Compatibility: The presence of the carboxylic acid group may require protection/deprotection strategies during certain synthetic steps to prevent unwanted side reactions. Similarly, the pyridine nitrogen might interfere with certain reactions, necessitating careful selection of reaction conditions.
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Introduction of the Fluoroethyl Group: The incorporation of the 2-fluoroethyl group would typically involve alkylation with a suitable fluoroethylating agent, which may present challenges in terms of reagent stability and reaction selectivity.
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Purification: Separation of the target compound from potential isomers or byproducts may require specialized chromatographic techniques or crystallization methods.
Addressing these challenges would require careful optimization of reaction conditions and purification strategies to achieve high yields of the desired product.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyridine ring protons (typically in the range of δ 7.0-9.0 ppm), the pyrazole C-H proton (typically around δ 6.5-7.5 ppm), the fluoroethyl group protons (typically around δ 4.0-5.0 ppm for the CH₂ adjacent to nitrogen and δ 4.5-5.5 ppm for the CH₂F group), and the carboxylic acid proton (typically around δ 10-13 ppm).
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¹³C NMR would provide information about the carbon framework, with characteristic signals for the carboxylic acid carbon (typically around δ 160-170 ppm), pyrazole carbons, pyridine carbons, and fluoroethyl carbons.
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¹⁹F NMR would confirm the presence of the fluorine atom and provide information about its chemical environment.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹), C-F stretch (typically around 1000-1400 cm⁻¹), and aromatic ring vibrations.
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Mass Spectrometry: Would confirm the molecular weight (235.21 g/mol) and provide fragmentation pattern information, potentially showing characteristic losses of CO₂, HF, or other fragments.
Chromatographic Methods
Chromatographic techniques would be valuable for the purification and analysis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be suitable for the analysis and purification of this compound, taking advantage of the UV absorbance of the aromatic systems for detection.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and initial purity assessments, with visualization possible through UV absorption or appropriate staining reagents.
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Gas Chromatography (GC): Might be applicable if the compound is sufficiently volatile or after derivatization (e.g., conversion to the methyl ester), with mass spectrometry (GC-MS) providing additional structural information.
X-ray Crystallography
X-ray crystallography would provide definitive structural information about 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule. This technique would be particularly valuable for confirming the exact substitution pattern and conformation of the molecule, as well as providing insights into the intermolecular interactions in the solid state.
If suitable crystals could be grown, X-ray crystallography would also reveal details about hydrogen bonding patterns, potential π-π stacking interactions between aromatic rings, and other supramolecular features that might influence the compound's physical properties and behavior in various applications.
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